Perfluoro-2-butyltetrahydrofuran

Description

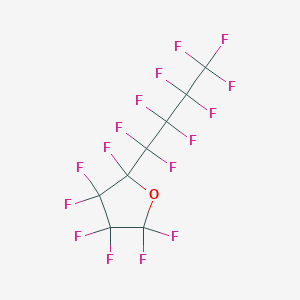

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJQJMIEZVMYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871632 | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-36-4, 40464-54-8 | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorocarbon 77 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040464548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-2-BUTYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL8VN7XHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Third Phase: A Technical Guide to Perfluoro-2-butyltetrahydrofuran Solubility

Executive Summary

Perfluoro-2-butyltetrahydrofuran (PF-2-BTHF, CAS: 335-36-4), often commercially identified as a primary component of FC-75 , represents a distinct class of solvent that is neither hydrophilic nor lipophilic.[1] It is fluorophilic .

For researchers in drug delivery and catalysis, PF-2-BTHF is not merely a "solvent"; it is a tool for orthogonality . Its extremely low polarizability and weak intermolecular forces create a "third phase" that is immiscible with both aqueous and standard organic layers at room temperature. This guide details the solubility thermodynamics, miscibility profiles, and experimental protocols required to exploit this molecule in Fluorous Biphasic Catalysis (FBC) and liquid-liquid extraction.

Part 1: The Thermodynamics of Fluorous Solubility

To predict the solubility of PF-2-BTHF, one must move beyond the standard "Like Dissolves Like" heuristic and quantify the "Fluorine Effect." The immiscibility of PF-2-BTHF with standard organics arises from the difference in Hildebrand Solubility Parameters (

The Solubility Gap

The Hildebrand parameter (

| Solvent Class | Representative Solvent | Interaction with PF-2-BTHF | |

| Fluorous | PF-2-BTHF | ~12.0 - 13.0 | Self-Miscible |

| Aliphatic | n-Hexane | 14.9 | Thermomorphic (T-dependent) |

| Aromatic | Toluene | 18.2 | Immiscible at RT / Miscible at High T |

| Polar Aprotic | Acetone | 20.0 | Immiscible |

| Polar Protic | Ethanol | 26.5 | Immiscible |

| Aqueous | Water | 47.8 | Strictly Immiscible |

Mechanism: The electron-rich fluorine sheath of PF-2-BTHF creates a low-energy surface that repels the electron clouds of hydrocarbons. Unlike hydrocarbons, which interact via London dispersion forces, the polarizability of perfluorocarbons is significantly lower, leading to weaker instantaneous dipole-induced dipole interactions. This energy mismatch drives phase separation.

Part 2: Solubility & Miscibility Profile

The following data categorizes solvent interactions with PF-2-BTHF at Standard Temperature and Pressure (STP).

Table 1: Miscibility Matrix

Status Key: M = Miscible (Monophasic), I = Immiscible (Biphasic), T = Thermomorphic (Biphasic at RT, Monophasic at elevated T).

| Solvent Category | Specific Solvent | Status | Phase Behavior Notes |

| Perfluorocarbons | Perfluorohexane (FC-72) | M | Ideal for diluting PF-2-BTHF without altering phase properties. |

| Hybrid Fluorous | Benzotrifluoride (BTF) | M | Acts as a "bridge" solvent to induce miscibility with organics. |

| Hydrocarbons | n-Hexane / n-Octane | T | Critical Application: Forms a single phase >50°C; separates upon cooling. |

| Chlorinated | Dichloromethane (DCM) | I/M | Partial miscibility; often requires a hybrid cosolvent. |

| Ethers | Diethyl Ether / THF | I | Generally immiscible; PF-2-BTHF sinks (Density ~1.77 g/mL). |

| Alcohols | Methanol / Ethanol | I | Distinct phase separation; PF-2-BTHF forms the bottom layer. |

| Aqueous | Water / Saline | I | Zero solubility. Ideal for oxygen transport emulsions. |

Part 3: Experimental Application & Protocols

Application: Thermomorphic Fluorous Biphasic Catalysis (FBC)

The most powerful application of PF-2-BTHF is in Thermomorphic Systems . This allows a reaction to proceed homogeneously at high temperatures (fast kinetics) and separate heterogeneously at low temperatures (easy purification).

Visualization: The Thermomorphic Workflow

The following diagram illustrates the phase behavior of PF-2-BTHF during a catalytic cycle using a fluorous-tagged catalyst.

Caption: Figure 1. Thermomorphic behavior of PF-2-BTHF with organic solvents (e.g., Toluene), allowing homogeneous reaction and heterogeneous separation.

Protocol: Determination of Partition Coefficients ( )

To validate if a specific drug molecule or catalyst will reside in the PF-2-BTHF phase, you must determine its partition coefficient.

Objective: Quantify the distribution of a solute between PF-2-BTHF and an organic solvent (e.g., Toluene).

Materials:

-

Organic Solvent (HPLC Grade Toluene).

-

Solute (Fluorous-tagged molecule or target drug).

-

GC-MS or HPLC with UV/Vis detector.

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, prepare a 1:1 volume ratio (e.g., 5 mL each) of PF-2-BTHF and Toluene.

-

Solute Addition: Add a known mass (

) of the solute. -

Equilibration: Vortex the mixture vigorously for 2 minutes. Allow the system to settle for 2 hours at 25°C.

-

Observation: Ensure a sharp interface is visible. PF-2-BTHF will be the bottom layer (Density 1.77 g/mL vs Toluene 0.87 g/mL).

-

-

Sampling: Carefully withdraw 100 µL from the top (organic) phase and 100 µL from the bottom (fluorous) phase using separate gas-tight syringes to avoid cross-contamination.

-

Analysis: Dilute samples in a mutual solvent (e.g., Benzotrifluoride) and analyze via GC-MS/HPLC to determine concentration in Organic (

) and Fluorous ( -

Calculation:

-

If

: The molecule is fluorous-preferring. -

If

: The molecule is organic-preferring.

-

Part 4: The "Third Phase" Concept

Understanding where PF-2-BTHF sits in the broader chemical space is vital for designing biphasic separations.

Caption: Figure 2. The Orthogonality of Phases. PF-2-BTHF creates a distinct third vertex, immiscible with water and organics unless bridged by hybrid solvents.

References

-

3M Electronics Markets Materials Division. (2000). Fluorinert™ Electronic Liquid FC-75 Product Manual. 3M.

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825.

-

Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72-75.

-

PubChem. (n.d.). Perfluoro-2-butyltetrahydrofuran (Compound CID 78976).[1][5] National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Merck KGaA.

Sources

- 1. FC-75 - Wikipedia [en.wikipedia.org]

- 2. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 3. PERFLUORO-2-BUTYLTETRAHYDROFURAN | 335-36-4 [chemicalbook.com]

- 4. fluoryx.com [fluoryx.com]

- 5. Perfluoro-2-butyltetrahydrofuran | C8F16O | CID 78976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Perfluoro-2-butyltetrahydrofuran: A High-Performance Medium for Advanced Polymerization Reactions

An Application Guide for Researchers

Abstract

Perfluoro-2-butyltetrahydrofuran (PFBT), a highly fluorinated cyclic ether, presents a unique combination of properties that make it an exceptional solvent for specialized polymerization reactions. Its chemical inertness, thermal stability, and distinct fluorophilic nature position it as a superior medium for the synthesis of high-performance fluoropolymers. This guide provides an in-depth analysis of PFBT's physicochemical properties and outlines its application in modern controlled polymerization techniques. We present a detailed, field-tested protocol for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, demonstrating the practical utility of PFBT in creating well-defined fluorinated polymers. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique advantages of fluorinated solvents to overcome challenges in polymer synthesis and drug development.

Introduction: The Need for Specialized Fluorinated Solvents

Fluorinated polymers are a cornerstone of advanced materials science, offering exceptional thermal stability, chemical resistance, low surface energy, and unique dielectric properties.[1][2] However, the synthesis of these materials is often hampered by a fundamental challenge: the poor solubility of highly fluorinated monomers and polymers in conventional organic solvents. This can lead to heterogeneous reaction mixtures, poor process control, and limitations on achievable polymer architectures.

Perfluoro-2-butyltetrahydrofuran (PFBT), also known as FC-75, emerges as a strategic solution.[3][4] As a perfluorinated solvent, it readily dissolves many fluorinated compounds based on the "like-dissolves-like" principle, enabling homogeneous reaction conditions critical for achieving precise control over polymerization.[2][5] This note explores the causality behind using PFBT and provides a robust framework for its application.

Physicochemical Properties and Strategic Advantages

The utility of PFBT as a polymerization medium is a direct result of its distinct physical and chemical characteristics. These properties not only facilitate the dissolution of fluorinated species but also contribute to a more controlled and safer reaction environment.

Table 1: Key Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran

| Property | Value | Significance in Polymerization | Source(s) |

| CAS Number | 335-36-4 | Unique identifier for substance verification. | [6][7] |

| Molecular Formula | C₈F₁₆O | High degree of fluorination dictates its unique solvent properties. | [8][9] |

| Molecular Weight | 416.09 g/mol | Influences viscosity and thermal transfer properties. | [8] |

| Boiling Point | 102 °C | Allows for a broad range of reaction temperatures without requiring high-pressure apparatus. | [3] |

| Melting Point | -88 °C | Maintains a liquid state over a very wide temperature range, enhancing versatility. | [3][4] |

| Density (at 20 °C) | 1.78 g/cm³ | High density can aid in phase separations for product purification. | [6] |

| Refractive Index | ~1.278 | Useful for in-line reaction monitoring or characterization. | [3] |

| Water Solubility | Insoluble | Creates a hydrophobic environment, which can be advantageous for certain polymerization mechanisms and simplifies removal of aqueous impurities. | [3] |

| Chemical Inertness | High | Does not participate in side reactions, ensuring that the polymerization process proceeds as intended. Stable under normal conditions.[6] | [6][10] |

The high boiling point of PFBT is particularly advantageous, as many polymerization reactions require elevated temperatures to achieve optimal initiation and propagation rates.[11] Its non-combustible nature and high thermal stability further enhance the safety profile of these operations.[6]

Application in Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for the creation of polymers with predetermined molecular weights, low dispersity, and complex architectures.[12][13] Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly powerful.[11]

PFBT is an ideal candidate solvent for the CRP of fluorinated monomers. Its ability to maintain a single, homogeneous phase is critical for the delicate equilibria that govern these controlled processes. The inert nature of the solvent ensures it does not interfere with the catalyst systems (in ATRP) or the chain transfer agents (in RAFT).

The mechanism of RAFT polymerization is particularly well-suited for PFBT. It relies on a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization through a series of reversible addition-fragmentation steps. This process allows growing polymer chains to have an equal probability of growth, leading to a narrow molecular weight distribution.

Protocol: RAFT Polymerization of Pentafluorostyrene in PFBT

This protocol provides a self-validating system for the synthesis of well-defined poly(pentafluorostyrene) using PFBT as the reaction medium. The causality for key steps is explained to ensure scientific integrity.

4.1. Materials and Reagents

-

Solvent: Perfluoro-2-butyltetrahydrofuran (PFBT), ≥95% purity.[8]

-

Monomer: Pentafluorostyrene (PFS), >99%, inhibitor removed via basic alumina column.

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).

-

Other: Anhydrous Methanol (for precipitation), deuterated chloroform (CDCl₃) for NMR analysis, THF (HPLC grade) for GPC analysis.

4.2. Experimental Procedure

-

Reagent Preparation:

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDTC, e.g., 28.7 mg, 0.083 mmol).

-

Add the monomer (PFS, e.g., 1.61 g, 8.3 mmol).

-

Add the initiator (AIBN, e.g., 2.7 mg, 0.0166 mmol). Rationale: A typical Monomer:CTA:Initiator ratio of 100:1:0.2 ensures good control and high chain-end fidelity.

-

Add Perfluoro-2-butyltetrahydrofuran (PFBT) to achieve a 50% w/w solution (e.g., 1.64 g). Rationale: This concentration balances reaction kinetics with viscosity, ensuring the mixture remains stirrable as the polymer forms.

-

-

Degassing (Critical Step):

-

Seal the Schlenk flask with a rubber septum.

-

Perform a minimum of three freeze-pump-thaw cycles. To do this, freeze the flask contents in liquid nitrogen until solid, apply a high vacuum for 10-15 minutes, then thaw in a room temperature water bath. Rationale: Oxygen is a radical scavenger and must be completely removed to prevent premature termination and allow the RAFT equilibrium to be established.

-

-

Polymerization:

-

After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon).

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 8-16 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

-

-

Termination and Isolation:

-

To quench the reaction, remove the flask from the oil bath and expose the contents to air by opening the flask. Rapid cooling in an ice bath can also be used.

-

Dilute the viscous reaction mixture with a small amount of additional PFBT if necessary.

-

Slowly add the polymer solution dropwise into a large volume of cold, stirring methanol (e.g., 200 mL). A polymer precipitate should form immediately. Rationale: Poly(pentafluorostyrene) is insoluble in methanol, causing it to precipitate out while the unreacted monomer and other small molecules remain dissolved.

-

Allow the precipitate to stir for 30 minutes, then collect the polymer by vacuum filtration.

-

Wash the collected polymer with fresh methanol and dry under vacuum at 40 °C to a constant weight.

-

4.3. Characterization

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.

-

Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and calibrated with polystyrene standards. A narrow dispersity (Đ < 1.2) is indicative of a controlled polymerization.

Safety and Handling

Perfluoro-2-butyltetrahydrofuran requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. PFBT may cause respiratory irritation.[6]

-

Contact: Avoid contact with skin and eyes. It is classified as a skin and eye irritant.[6] In case of contact, flush immediately with copious amounts of water.

-

Thermal Decomposition: Avoid excessive heat. Thermal decomposition can release hazardous substances such as hydrogen fluoride (HF).[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment, as it may cause long-lasting harmful effects to aquatic life.[14]

Conclusion

Perfluoro-2-butyltetrahydrofuran is a powerful, enabling solvent for the synthesis of advanced fluoropolymers. Its unique combination of fluorophilicity, chemical inertness, and a favorable boiling point allows for homogeneous reaction conditions that are unattainable with conventional solvents. By providing a stable and non-interactive medium, PFBT unlocks the full potential of controlled radical polymerization techniques like RAFT, paving the way for the design of novel fluorinated materials with precisely engineered properties for high-value applications.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]

-

Thermo Fisher Scientific. (2024, February 2). Perfluoro(2-n-butyltetrahydrofuran) - SAFETY DATA SHEET. Retrieved from [Link]

- Tuminello, W. H., & Cavanaugh, R. J. (1994). U.S. Patent No. 5,290,846. Washington, DC: U.S. Patent and Trademark Office.

-

Kaletina, P. (2020). Fluorinated initiators, mediators, and solvents in controlled radical polymerization. In Opportunities for Fluoropolymers (pp. 69-88). Elsevier. Retrieved from [Link]

-

PureSynth. (n.d.). Perfluoro(2-Butyltetrahydrofuran) (So Called). Retrieved from [Link]

-

Sergeeva, E. A., et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Eurasian Chemico-Technological Journal, 23(2), 119-129. Retrieved from [Link]

-

Fantin, M., et al. (2021). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 9(4), 1719–1728. Retrieved from [Link]

-

Lutsyk, A. I. (2023). Controlled Polymerization. Polymers, 15(6), 1419. Retrieved from [Link]

-

Ameduri, B., et al. (2017). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. Macromolecular Rapid Communications, 38(16), 1700253. Retrieved from [Link]

-

Pinho, A. C., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(5), 799. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoro-2-butyltetrahydrofuran. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Fluorinated solvents | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. fluoryx.com [fluoryx.com]

- 5. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]

- 6. carlroth.com [carlroth.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. strem.com [strem.com]

- 9. Perfluoro-2-butyltetrahydrofuran | C8F16O | CID 78976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Perfluoro-2-butyltetrahydrofuran (EVT-3561714) | 40464-54-8 [evitachem.com]

- 11. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.no [fishersci.no]

A Robust Gas Chromatography Method for the Purity Analysis of Perfluoro-2-butyltetrahydrofuran

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated gas chromatography (GC) method for determining the purity of Perfluoro-2-butyltetrahydrofuran (C₈F₁₆O), a highly fluorinated compound of interest in various scientific and industrial applications, including as a potential component in drug development and specialty fluids. Given the synthetic routes to perfluorinated compounds, the presence of isomers, partially fluorinated precursors, or other byproducts is a critical quality attribute. This document provides a comprehensive protocol using a capillary GC system with a Flame Ionization Detector (FID) for quantitative purity assessment. The causality behind instrumental choices, a self-validating protocol through rigorous system suitability, and adherence to international validation standards are detailed to ensure scientific integrity and reliable results.

Introduction and Scientific Rationale

Perfluoro-2-butyltetrahydrofuran is a perfluorinated cyclic ether. Like many per- and polyfluoroalkyl substances (PFAS), its unique properties, such as chemical inertness and thermal stability, make it a candidate for advanced applications. However, these same properties can present analytical challenges. Impurities, even at trace levels, can significantly alter the physicochemical and toxicological profile of the final product, making robust purity analysis a cornerstone of quality control in research and manufacturing.

Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds like Perfluoro-2-butyltetrahydrofuran.[1][2][3] The method described herein is designed to provide high-resolution separation of the main component from potential impurities. The use of a Flame Ionization Detector (FID) is predicated on its reliability, wide linear range, and response to carbon-containing compounds, making it ideal for purity calculations by area percent normalization.[4][5] For impurity identification, coupling the GC to a Mass Spectrometer (MS) is the preferred complementary technique.[6][7]

This protocol is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the method is not only accurate but also precise, specific, and robust.[8][9][10][11][12]

Materials and Instrumentation

-

Perfluoro-2-butyltetrahydrofuran (CAS: 335-36-4): Reference standard (highest available purity) and analysis sample.

-

Diluent: High-purity Methanol (GC Grade) or a suitable solvent in which the analyte is soluble and which does not interfere with the analyte peak. Perfluoro-2-butyltetrahydrofuran has been noted to be soluble in 1,1,2-trichlorotrifluoroethane, though modern, less environmentally harmful solvents should be prioritized if possible.[13][14]

A standard gas chromatograph equipped with a capillary column and an FID is required. The parameters below are a starting point and may be adjusted as per USP <621> guidelines to optimize separation.[10][15]

| Parameter | Specification | Rationale |

| GC System | Agilent Intuvo 9000 GC, or equivalent, with FID | Provides reliable and repeatable performance for routine analysis.[4] |

| Column | Mid-polar; e.g., Agilent DB-624 (30 m x 0.32 mm, 1.8 µm film) or equivalent | A mid-polar stationary phase is effective for separating a wide range of volatile compounds, including PFAS, and provides good peak shape for fluorinated ethers.[5][6] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Maintain a constant flow rate (e.g., 2.0 mL/min). |

| Injector | Split/Splitless Inlet | |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Split Ratio | 50:1 (Adjustable based on sample concentration) | Prevents column overloading while ensuring a representative sample enters the column. |

| Injection Volume | 1.0 µL | Standard volume for capillary GC. |

| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C. Hold: 5 min. | The temperature program is designed to separate volatile impurities at the beginning of the run and elute the main, higher-boiling point analyte with a good peak shape. |

| Detector | Flame Ionization Detector (FID) | |

| Detector Temp. | 300 °C | Prevents condensation of the analyte and impurities as they exit the column. |

| Data System | Agilent OpenLab CDS, or equivalent | For instrument control, data acquisition, and analysis. |

Experimental Protocols

The overall analytical workflow is designed to ensure that the system is performing correctly before sample analysis and that the data generated is reliable.

The SST is a mandatory part of the analytical run to ensure the chromatographic system is adequate for the intended analysis.[8][12]

-

Prepare the SST Solution: Prepare a solution of Perfluoro-2-butyltetrahydrofuran reference standard at a concentration of approximately 1 mg/mL in methanol.

-

Perform Replicate Injections: Inject the SST solution five consecutive times.

-

Evaluate Performance: Using the data from the five injections, calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.

| Parameter | Acceptance Criterion | Purpose |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Measures the precision of the injection and detection system. |

| Tailing Factor (T) | 0.8 – 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and separation power of the column. |

| Acceptance criteria based on general chapters of the United States Pharmacopeia.[11] |

-

Reference Standard Solution: Accurately weigh approximately 10 mg of Perfluoro-2-butyltetrahydrofuran reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a final concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the Reference Standard Solution, using the test sample of Perfluoro-2-butyltetrahydrofuran.

-

Blank Solution: Use methanol as the blank.

-

Inject the blank solution once to ensure no interfering peaks are present at the retention time of the main analyte or its expected impurities.

-

Perform the System Suitability Test as described in Protocol 1.

-

Upon successful completion of the SST, inject each sample solution in duplicate.

-

A bracketing standard can be injected after a series of sample injections (e.g., every 10 samples) to ensure system stability throughout the run.

Data Analysis and Purity Calculation

The purity of Perfluoro-2-butyltetrahydrofuran is determined by the principle of area normalization. This method assumes that all impurities elute and that the FID response factor is similar for the main component and any related impurities.

Calculation: Purity (% by Area) = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

-

Disregard any peaks originating from the blank (solvent).

-

Disregard any peaks with an area less than the limit of quantitation (e.g., < 0.05%).

Method Validation Framework

To ensure the trustworthiness of this protocol, it must be validated according to established guidelines such as ICH Q2(R1).[9] A full validation would include the following parameters, which form a self-validating system.

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | The analyte peak is free from interference from impurities, degradation products, or the matrix. Peak purity analysis via MS is recommended. | Confirms that the method accurately measures only the intended substance. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between analyte concentration and detector response over a defined range (e.g., 50-150% of nominal concentration). |

| Accuracy | 98.0% - 102.0% recovery for the assay. | Measures the closeness of the experimental value to the true value, often assessed by spiking experiments.[16][17] |

| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%) | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] |

| LOD / LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determines the lowest concentration of the analyte that can be reliably detected and quantified, respectively. |

| Robustness | System suitability parameters remain within limits after deliberate small variations in method parameters (e.g., flow rate ±10%, oven temperature ±5 °C). | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][16] |

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust framework for the purity assessment of Perfluoro-2-butyltetrahydrofuran. By integrating principles of system suitability and comprehensive method validation, this protocol ensures that the analytical data generated is accurate and defensible, meeting the stringent quality requirements of the research, pharmaceutical, and chemical industries. The specified conditions serve as a validated starting point, which can be optimized further for specific impurity profiles or matrices as needed.

References

-

United States Pharmacopeia. <621> Chromatography. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

-

Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

-

Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

-

USP-NF. <621> Chromatography (Official Nov 1, 2023). [Link]

-

U.S. Environmental Protection Agency. EPA PFAS Drinking Water Laboratory Methods. [Link]

-

United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]

-

Phenomenex. Comprehensive Guide to PFAS Testing Methods. [Link]

-

U.S. Environmental Protection Agency. PFAS Analytical Methods Development and Sampling Research. [Link]

- Huber, L., et al. (2005). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.

-

ALS Global. EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. [Link]

-

Interstate Technology Regulatory Council. 11 Sampling and Analytical Methods – PFAS. [Link]

-

R.J. Lee Group. Unlocking the Secrets of PFAS Testing Methods and Innovations. [Link]

-

ASTM International. D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. [Link]

-

Conquer Scientific. Top Analytical Techniques for Detecting PFAS in Water and Soil. [Link]

-

Agilent Technologies. (2024). Analysis of PFAS and Other Environmental Contaminants in Soil and Oat Plants Using High-Resolution GC/Q-TOF. [Link]

- Ring, C. L., et al. (2023). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Toxics.

- Stolarczyk, E. U., et al. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica.

-

Infinita Lab. Capillary Gas Chromatography Testing – ASTM D6387 Standard. [Link]

-

ASTM International. D8311 Standard Test Method for Impurities in Monoethylene Glycol by Gas Chromatography with Normalization. [Link]

-

BSB Edge. ASTM D7515-19: 1,3-Propanediol Purity Test Method. [Link]

- Wang, J., et al. (2024). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography.

-

ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

-

Agilent Technologies. (2016). Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

- Patel, K. D., et al. (2012). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Analytical Toxicology.

- Lagow, R. J., & Shimp, L. A. (1985). U.S. Patent No. 4,523,039. Washington, DC: U.S.

- Adrow, J. L. (1981). Synthesis and characterization of novel perfluoroether polymers (Doctoral dissertation, Massachusetts Institute of Technology).

Sources

- 1. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]

- 2. rjleegroup.com [rjleegroup.com]

- 3. conquerscientific.com [conquerscientific.com]

- 4. agilent.com [agilent.com]

- 5. iiste.org [iiste.org]

- 6. gcms.cz [gcms.cz]

- 7. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. <621> CHROMATOGRAPHY [drugfuture.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. agilent.com [agilent.com]

- 11. uni-onward.com.tw [uni-onward.com.tw]

- 12. â©621⪠Chromatography [doi.usp.org]

- 13. US4523039A - Method for forming perfluorocarbon ethers - Google Patents [patents.google.com]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. lcms.cz [lcms.cz]

- 16. ptfarm.pl [ptfarm.pl]

- 17. resolvemass.ca [resolvemass.ca]

Troubleshooting & Optimization

Technical Support Center: Purification of Perfluoro-2-butyltetrahydrofuran

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Perfluoro-2-butyltetrahydrofuran. It is designed to be a practical resource for troubleshooting common purity issues and implementing effective purification strategies in a laboratory setting.

Introduction to Perfluoro-2-butyltetrahydrofuran and Its Common Impurities

Perfluoro-2-butyltetrahydrofuran is a highly fluorinated cyclic ether with a unique combination of properties, including high thermal stability, chemical inertness, and low surface tension. These characteristics make it valuable in various applications, from heat transfer fluids to solvents in specialized chemical reactions. However, achieving the required level of purity for sensitive applications can be challenging due to the presence of isomers and other process-related impurities.

Commercial-grade Perfluoro-2-butyltetrahydrofuran is often supplied as a mixture of isomers, a common example being the FC-75 mixture. Understanding the composition of this mixture is the first step in devising a successful purification strategy.

Table 1: Typical Composition of a Commercial Perfluoro-2-butyltetrahydrofuran Mixture (FC-75)

| Component | CAS Number | Typical Concentration (%) |

| Perfluoro-2-butyltetrahydrofuran | 335-36-4 | 48 - 56 |

| Perfluoro-2-propyltetrahydropyran | 335-57-9 | 22 - 30 |

| Perfluoro-3-butyltetrahydrofuran | 335-35-3 | 6 - 10 |

| Unknown Perfluorinated Isomers | - | 5 - 11 |

Beyond these isomeric impurities, other potential contaminants can arise from synthesis byproducts or degradation. These may include:

-

Acidic Impurities: Primarily Hydrogen Fluoride (HF), which can be present due to trace amounts of water during synthesis or from slow decomposition.

-

Peroxides: While less common in perfluorinated ethers compared to their hydrocarbon counterparts, the potential for peroxide formation should not be entirely dismissed, especially with prolonged storage and exposure to air and light.

-

Water: Although Perfluoro-2-butyltetrahydrofuran is hydrophobic, trace amounts of water can be present and may affect certain sensitive applications.

This guide will address the identification and removal of these impurities through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about in my Perfluoro-2-butyltetrahydrofuran?

A1: The most common impurities are structural isomers, such as perfluoro-2-propyltetrahydropyran and other perfluorinated cyclic ethers, which are often co-products of the manufacturing process.[1] Additionally, you should be aware of the potential for acidic impurities like hydrogen fluoride (HF), trace amounts of water, and, though less likely, peroxides.

Q2: How can I assess the purity of my Perfluoro-2-butyltetrahydrofuran?

A2: The most effective analytical techniques for assessing the purity of perfluorinated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] GC-MS is excellent for separating and identifying volatile isomers and other organic impurities.[4][5] 19F NMR is particularly powerful for quantifying the relative amounts of different fluorinated species in a mixture due to the wide chemical shift dispersion of the 19F nucleus.[6][7][8]

Q3: Is peroxide formation a significant risk with Perfluoro-2-butyltetrahydrofuran?

A3: Perfluorinated ethers are significantly more resistant to peroxide formation than their hydrocarbon analogs due to the strength of the C-F bond and the electron-withdrawing nature of fluorine atoms. However, it is good laboratory practice to test for peroxides in aged stock solutions or before any distillation or evaporation process, as these can concentrate any peroxides to potentially hazardous levels.[9][10]

Q4: What are the signs of acidic impurities in my solvent?

A4: Acidic impurities, primarily HF, may not be visually apparent. They can, however, lead to the corrosion of metal apparatus and catalyze the degradation of sensitive reagents. The most reliable way to detect acidic impurities is by measuring the pH of a water extract of the solvent or through specialized fluoride ion testing.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the use and purification of Perfluoro-2-butyltetrahydrofuran.

Problem 1: Inconsistent Experimental Results or Reaction Failure

-

Possible Cause: Presence of undeclared impurities in the Perfluoro-2-butyltetrahydrofuran.

-

Troubleshooting Steps:

-

Analyze Purity: Perform GC-MS or 19F NMR analysis on the solvent to identify and quantify any impurities. Compare the results to the supplier's certificate of analysis.

-

Check for Acidity: Test for the presence of acidic impurities using the protocol outlined below.

-

Test for Peroxides: If the solvent has been stored for an extended period, test for peroxides.

-

Purify the Solvent: Based on the identified impurities, select an appropriate purification method from the protocols provided in this guide.

-

-

Problem 2: Poor Separation of Isomers During Fractional Distillation

-

Possible Cause: Insufficient column efficiency or incorrect distillation parameters.[11]

-

Troubleshooting Steps:

-

Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material (e.g., structured packing).

-

Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for the separation. This will increase the time required for the distillation.

-

Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, improving separation.

-

Ensure Adiabatic Conditions: Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

-

-

Problem 3: Product Degradation During Purification

-

Possible Cause: Presence of acidic impurities catalyzing decomposition at elevated temperatures, or the formation of hotspots during distillation.

-

Troubleshooting Steps:

-

Neutralize Before Distillation: Treat the Perfluoro-2-butyltetrahydrofuran with a mild, non-aqueous base (e.g., sodium fluoride powder) to remove acidic impurities before heating.

-

Use Vacuum Distillation: Lowering the pressure will reduce the boiling point of the solvent, allowing for distillation at a lower temperature and minimizing thermal degradation.

-

Ensure Even Heating: Use a heating mantle with a stirrer to ensure uniform heating of the distillation flask and prevent the formation of localized hotspots.

-

-

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of Perfluoro-2-butyltetrahydrofuran and its common isomeric impurities.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column, is often suitable.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Perfluoro-2-butyltetrahydrofuran sample (e.g., 1% v/v) in a high-purity, volatile solvent like hexane or perfluorohexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

GC Conditions (Typical):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 50-500).

-

-

Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The relative peak areas can be used to estimate the percentage of each component.

Protocol 2: Removal of Acidic Impurities (HF)

This protocol describes a method for neutralizing and removing hydrogen fluoride from Perfluoro-2-butyltetrahydrofuran.[12]

Materials:

-

Anhydrous sodium fluoride (NaF), dried in an oven at >150 °C for several hours and cooled in a desiccator.

-

Stirring apparatus.

Procedure:

-

Add the impure Perfluoro-2-butyltetrahydrofuran to a dry flask equipped with a magnetic stirrer.

-

Add a small amount of anhydrous sodium fluoride (e.g., 1-2% w/v) to the flask.

-

Stir the mixture vigorously for several hours (e.g., 4-6 hours) at room temperature. The sodium fluoride will react with HF to form sodium bifluoride.

-

Allow the sodium fluoride to settle, then carefully decant or filter the purified liquid. For very high purity requirements, a subsequent distillation may be necessary.

Protocol 3: Testing for and Removal of Peroxides

This protocol provides a method for detecting and removing peroxides from Perfluoro-2-butyltetrahydrofuran.[13]

Peroxide Detection:

-

Test Strips: Use commercially available peroxide test strips according to the manufacturer's instructions. Moisten the test strip with the solvent and allow it to dry. A color change indicates the presence of peroxides.

-

Iodide Test: In a test tube, mix 1 mL of the Perfluoro-2-butyltetrahydrofuran with 1 mL of glacial acetic acid and add about 100 mg of potassium iodide. A yellow to brown color indicates the presence of peroxides.

Peroxide Removal:

-

Activated Alumina Column: Pass the solvent through a column packed with activated alumina. This is an effective method for removing hydroperoxides. The alumina should be properly disposed of after use as it will contain the peroxides.

-

Ferrous Sulfate Wash: For water-soluble peroxides, shake the solvent with a freshly prepared solution of ferrous sulfate (FeSO₄). This reduces the peroxides. This method is less common for highly fluorinated solvents due to their immiscibility with aqueous solutions.

Protocol 4: Purification by Fractional Distillation

This protocol describes the separation of isomeric impurities by fractional distillation.[14]

Apparatus:

-

A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

-

Heating mantle with a stirrer.

-

Thermometer and condenser.

-

Collection flasks.

Procedure:

-

Pre-treatment: Ensure the Perfluoro-2-butyltetrahydrofuran is free from acidic impurities and peroxides before proceeding.

-

Assembly: Assemble the fractional distillation apparatus in a fume hood.

-

Distillation:

-

Gently heat the distillation flask.

-

Establish a slow and steady distillation rate.

-

Monitor the head temperature closely. Collect the initial fraction (forerun), which may be enriched in lower-boiling impurities.

-

Collect the main fraction over a narrow boiling point range.

-

Collect subsequent fractions at higher temperatures, which will be enriched in higher-boiling isomers.

-

-

Analysis: Analyze the collected fractions by GC-MS or 19F NMR to determine their composition and purity.

Visualization of Workflows

The following diagrams illustrate the decision-making process for purification and the general workflow for fractional distillation.

Diagram 1: Decision Tree for Purification Strategy

A decision-making workflow for selecting the appropriate purification strategy.

Diagram 2: Fractional Distillation Workflow

A step-by-step workflow for purification by fractional distillation.

References

- Gribble, G. W. (2010).

- Peroxide-Forming Chemicals Procedures. (2023). Western Washington University Environmental Health and Safety.

- Working Safely with Peroxide Forming Compounds. (2017). The University of British Columbia.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science.

- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.).

- Hydrofluoric (HF)

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).

- Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh.

- 19F-centred NMR analysis of mono-fluorinated compounds. (2022).

- qNMR fluorine pollution analysis: perspectives on PFAS exposure characteris

- Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs). (n.d.). University of California, Irvine Environmental Health & Safety.

- Typical Alkaline Materials (Bases)

- Technical Support Center: Purification of Perfluorohept-3-ene Isomers. (2025). BenchChem.

- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.).

- 19Flourine NMR. (n.d.). University of Ottawa.

- Guidelines for the Safe Handling of Hydrofluoric Acid. (2019). The University of Tennessee Health Science Center.

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of California, Berkeley Environment, Health & Safety.

- How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. (2022). Molecules.

- Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. (n.d.). University of California, Santa Barbara Environmental Health & Safety.

- Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. (2022). Environmental Health Perspectives.

- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2023). RotaChrom.

- How to separate two close boiling isomers other than the distillation method

- Preparative Chrom

- Fractional distill

- Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. (2019). Analytica Chimica Acta.

- Enhanced adsorption of perfluoro alkyl substances for in situ remediation. (2019).

- Enhanced adsorption of per- and polyfluoroalkyl substances (PFAS) by edible, nutrient-amended montmorillonite clays. (2021).

- Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange.

- Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. (2023). Toxics.

- Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. (2022).

- Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube.

- NANOPOROUS SOLIDS for PFAS REMOVAL PFAS ADSORPTION RESULTS INTRODUCTION MOF-808 FUTURE EFFORTS AKNOWLEDGEMENTS. (n.d.). Minds@UW.

- Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. (2022). Environmental Science & Technology.

- Polyfluorinated Organic Micropollutants Removal from Water by Ion Exchange and Adsorption. (2015).

- GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. (2016).

- The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. (2022).

- Determination of Per- and Polyfluoroalkyl Substances from water samples according to ISO 21675:2019. (n.d.). Macherey-Nagel.

- Separation of Plerixafor and its Organic Impurities per USP Monograph. (n.d.). Phenomenex.

- The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes. (2022). Environmental Science & Technology Letters.

- Research Article Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry. (2022). Journal of Analytical Methods in Chemistry.

Sources

- 1. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. otago.ac.nz [otago.ac.nz]

- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. uthsc.edu [uthsc.edu]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. Fractional distillation - Wikipedia [en.wikipedia.org]

Technical Support Center: A Researcher's Guide to Minimizing Perfluoro-2-butyltetrahydrofuran Evaporation

Welcome to the technical support center for Perfluoro-2-butyltetrahydrofuran (PFBTF). This guide is designed for our valued partners in research, science, and drug development. As a compound with exceptional properties, PFBTF is a powerful tool in many applications. However, its high volatility presents a significant challenge in maintaining experimental accuracy and sample integrity. This document provides in-depth, field-proven insights and troubleshooting protocols to help you minimize evaporation loss and ensure the reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of Perfluoro-2-butyltetrahydrofuran.

Q1: What are the key physical properties of Perfluoro-2-butyltetrahydrofuran that contribute to its high evaporation rate?

A1: Perfluoro-2-butyltetrahydrofuran, also known by its trade name Fluorinert FC-75, is a fully fluorinated cyclic ether.[1] Its high volatility is a direct result of its unique physicochemical properties. The carbon-fluorine bonds in its structure are exceptionally strong and the fluorine atoms create a tight shield around the carbon backbone. This leads to very weak intermolecular forces (van der Waals forces), meaning less energy is required for molecules to escape from the liquid phase into the vapor phase.

The key properties contributing to its high evaporation rate are its relatively low boiling point and high vapor pressure at ambient temperatures.

| Property | Value | Source |

| Chemical Formula | C₈F₁₆O | [1] |

| Molar Mass | 416.06 g/mol | [1] |

| Boiling Point | 98-101 °C at 1 atm | [2] |

| Melting Point | -88 °C | [1] |

| Density (at 25 °C) | 1.77 g/mL | [2] |

| Vapor Pressure (at 25 °C) | ~31-49.5 mmHg (4.1-6.6 kPa) | [3][4] |

Q2: What are the primary experimental factors that accelerate the evaporation of PFBTF?

A2: The evaporation rate of PFBTF is sensitive to several environmental and procedural factors in the laboratory:

-

Temperature: As temperature increases, the kinetic energy of the PFBTF molecules rises, leading to a significant increase in vapor pressure and, consequently, a higher evaporation rate.

-

Surface Area: A larger surface area of the liquid exposed to the air will result in a greater number of molecules being able to escape into the vapor phase. Wide-mouthed beakers or flasks will lead to more substantial losses than narrow-necked vessels.

-

Airflow: Working in an open environment with significant air currents, such as a fume hood with high sash height, will continuously remove PFBTF vapor from above the liquid surface, encouraging further evaporation.

-

Pressure: While most lab work is done at atmospheric pressure, any reduction in pressure (e.g., during vacuum filtration or rotary evaporation) will dramatically lower the boiling point and accelerate evaporation.[1]

Q3: Can I use standard laboratory glassware for handling PFBTF?

A3: Yes, standard borosilicate glassware (e.g., Pyrex®) is chemically compatible with PFBTF. However, to minimize evaporation, it is crucial to use glassware that can be securely sealed. Whenever possible, opt for flasks and vials with ground-glass joints or screw caps with appropriate liners over open beakers.

Q4: Are there any compatible sealants or materials to use with PFBTF to prevent leaks and evaporation?

A4: Material selection is critical for maintaining a proper seal. Due to the chemical inertness of perfluorinated compounds, Polytetrafluoroethylene (PTFE), commonly known as Teflon®, is the material of choice for seals, gaskets, and cap liners.[5] PTFE is highly resistant to a wide range of solvents and chemicals, including PFBTF. For applications requiring repeated piercing, such as with a syringe, use PTFE-faced silicone septa, as the silicone provides better resealability while the PTFE lining ensures chemical compatibility with the solvent. Avoid using standard rubber or silicone septa without a PTFE liner, as they may swell or degrade upon contact with PFBTF.

Q5: How does the purity of PFBTF affect its evaporation rate?

A5: The presence of impurities can alter the colligative properties of the solvent, including its vapor pressure. More volatile impurities will increase the overall vapor pressure and evaporation rate of the mixture, while less volatile impurities will have the opposite effect. For consistent and predictable experimental results, it is essential to use a high-purity grade of PFBTF and to be aware of any potential contaminants.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with Perfluoro-2-butyltetrahydrofuran.

Problem 1: Significant loss of PFBTF volume during sample preparation at room temperature.

-

Immediate Cause Analysis: The high vapor pressure of PFBTF at ambient temperatures leads to rapid evaporation when handled in open or poorly sealed containers.

-

Solutions:

-

Protocol: Cold Handling of PFBTF

-

Rationale: Lowering the temperature of the solvent and the containers will significantly reduce its vapor pressure and minimize evaporative losses during handling.

-

Step-by-step Methodology:

-

Place the sealed container of PFBTF and any necessary glassware (e.g., volumetric flasks, vials, graduated cylinders) in a refrigerator or an ice bath (0-4 °C) for at least 30 minutes before use.

-

Prepare a secondary container with ice to keep your PFBTF and other cooled materials cold during the procedure.

-

Perform all transfers and measurements of PFBTF as quickly as possible to minimize the time the solvent is exposed to ambient air.

-

Immediately and securely seal all containers after dispensing the required volume.

-

-

-

Equipment Recommendation: Sealing and Dispensing

-

Use vials with PTFE-lined screw caps.

-

For temporary sealing of flasks with ground-glass joints, use PTFE joint sleeves or high-quality glass stoppers.

-

When transferring small, precise volumes, use a gas-tight syringe with a PTFE-tipped plunger.

-

Workflow for Cold Handling of PFBTF

Caption: Cold handling workflow for minimizing PFBTF evaporation.

-

Problem 2: Inconsistent concentrations in serial dilutions or standard preparations.

-

Immediate Cause Analysis: The rapid evaporation of PFBTF during the dilution process can lead to a higher concentration of the solute than intended, especially in the final dilution steps where smaller volumes are handled.

-

Solutions:

-

Protocol: Rapid Dilution Technique in a Controlled Environment

-

Rationale: Minimizing air exposure and working swiftly are key to preventing preferential evaporation of the solvent.

-

Step-by-step Methodology:

-

Pre-chill the PFBTF and the diluent (if different) as described in the cold handling protocol.

-

Use volumetric flasks with glass stoppers or screw-cap vials with PTFE-lined septa.

-

Add the diluent to the flask or vial first, followed by the rapid addition of the stock solution using a calibrated gas-tight syringe or micropipette.

-

Immediately cap the container and mix by inverting gently. Avoid vigorous shaking, which can increase the surface area and vapor pressure.

-

If possible, perform dilutions in a controlled environment with low airflow, such as a glove box or by turning off the fume hood blower temporarily (ensure this is safe and permissible by your institution's EHS guidelines).

-

-

-

Equipment Recommendation:

-

For the highest precision, use vials with Mininert® valves, which allow for sample addition and removal via syringe without opening the cap.

-

Factors Affecting Concentration Stability

Caption: Relationship between handling conditions and concentration stability.

-

Problem 3: PFBTF loss during heated reactions or incubations.

-

Immediate Cause Analysis: The vapor pressure of PFBTF increases exponentially with temperature, leading to significant solvent loss and potential pressure buildup in sealed systems if not properly managed.

-

Solutions:

-

Equipment: Use of a Reflux Condenser

-

Rationale: A reflux condenser cools the PFBTF vapor, causing it to condense back into a liquid and return to the reaction flask, thus preventing solvent loss.

-

Setup:

-

Use a round-bottom flask as your reaction vessel.

-

Attach a condenser vertically to the flask. Ensure the cooling water enters at the bottom inlet and exits at the top outlet for maximum efficiency.

-

The top of the condenser should be fitted with a drying tube or an inert gas inlet to prevent atmospheric moisture from entering the reaction.

-

-

-

Protocol: Sealed Reaction Vessels

-

For reactions conducted at or above the boiling point of PFBTF, a sealed reaction vessel (e.g., a pressure tube or autoclave) is necessary.

-

Caution: Always ensure the chosen vessel is rated for the temperature and pressure that will be generated. Never fill a sealed vessel more than 75% of its total volume to allow for thermal expansion and vapor pressure buildup. Consult your institution's safety guidelines for high-pressure reactions.

-

Vapor Pressure of a PFBTF Analog (Fluorinert FC-770) vs. Temperature

Temperature (°C) Calculated Vapor Pressure (mmHg) 0 14.5 10 24.3 20 39.2 25 49.3 30 61.4 40 92.5 50 135.8 60 194.8 70 273.8 80 378.3 90 514.9 95 595.6 -

Problem 4: Evaporation from storage containers over time.

-

Immediate Cause Analysis: Improperly sealed containers or storage in unsuitable conditions can lead to slow but significant loss of PFBTF over weeks or months.

-

Solutions:

-

Storage Recommendations:

-

Store PFBTF in its original manufacturer's container or in a glass bottle with a PTFE-lined screw cap.

-

Ensure the cap is tightened securely. For long-term storage, consider wrapping the cap with Parafilm M® or a similar sealing film as an extra precaution.

-

Store in a cool, dry, and well-ventilated area, away from heat sources. A flammable storage cabinet is recommended.

-

-

Best Practice: Inventory Management

-

Purchase PFBTF in quantities that will be used within a reasonable timeframe to avoid prolonged storage.

-

Mark the date of receipt and the date of first opening on the container.

-

-

Part 3: Advanced Protocols & Best Practices

Protocol: Gravimetric Analysis for Quantifying Evaporation Loss

This protocol allows you to determine the rate of PFBTF loss under your specific laboratory conditions.

-

Dispense a known volume (e.g., 10 mL) of PFBTF into the type of container you typically use for your experiments (e.g., a 20 mL scintillation vial with a PTFE-lined cap).

-

Accurately weigh the sealed container to four decimal places using an analytical balance. Record this as the initial weight (W₁).

-

Place the container in the location and under the conditions you wish to test (e.g., on the lab bench, in a fume hood).

-

After a set period (e.g., 24 hours), reweigh the sealed container. Record this as the final weight (W₂).

-

Calculate the mass loss: Mass Loss = W₁ - W₂.

-

Calculate the evaporation rate: Evaporation Rate = Mass Loss / Time.

-

This data can be used to estimate potential solvent loss over the duration of your experiments and to evaluate the effectiveness of different sealing methods.

Best Practice: Working in an Inert Atmosphere

For highly sensitive applications where even minimal evaporation or exposure to air is a concern, handling PFBTF inside a glove box or using Schlenk line techniques is recommended. This provides an inert atmosphere (e.g., nitrogen or argon) that prevents both evaporation and the introduction of atmospheric contaminants.

Decision Tree for PFBTF Handling

Sources

Scaling up reactions in "Perfluoro-2-butyltetrahydrofuran" from lab to pilot plant

Technical Support Center: Scaling Up Reactions in Perfluoro-2-butyltetrahydrofuran

Executive Summary & Core Properties

You are scaling up a reaction using Perfluoro-2-butyltetrahydrofuran (often a primary component of FC-75 ). This solvent is unique: it is dense, chemically inert, and forms a distinct "fluorous phase" immiscible with both water and standard organic solvents at room temperature.

The success of your scale-up relies on exploiting the temperature-dependent miscibility of this solvent. In a typical Fluorous Biphasic System (FBS), the system is biphasic at ambient conditions (allowing easy catalyst/reagent recovery) but becomes monophasic (homogeneous) at elevated temperatures, ensuring rapid reaction kinetics.

Critical Physical Properties Table

| Property | Value | Scale-Up Implication |

|---|---|---|

| CAS Number | 335-36-4 | Verification of raw material identity. |

| Boiling Point | 102 °C (approx.)[1][2][3][4] | Limits maximum reaction temperature at atmospheric pressure. |

| Density | 1.77 g/mL | High. Requires high-torque agitation; phase settles at the bottom. |

| Viscosity | ~0.8 cSt (25°C) | Low viscosity aids pumping but high density stresses impellers. |

| Gas Solubility | High (O₂, H₂, CO₂) | Excellent for hydrogenations/oxidations; risk of outgassing/foaming. |

| Critical Solution Temp (CST) | System Dependent | The target T where your biphasic mix becomes homogeneous. |

Troubleshooting Guide: Mass Transfer & Phase Behavior

Q1: My reaction rate at the pilot scale is significantly slower than in the lab. Is this a mixing issue?

Diagnosis: Likely, yes. In fluorous systems, the reaction often relies on reaching the Critical Solution Temperature (CST) to form a single phase.

-

Lab Scale: Small volumes heat quickly and maintain homogeneity easily.

-

Pilot Scale: If the reactor jacket temperature is set to the CST, the core of the reactor may be slightly cooler, maintaining a biphasic (heterogeneous) system where kinetics are diffusion-limited.

Protocol:

-

Determine CST: In the lab, visually confirm the exact temperature where your specific organic/fluorous mixture becomes clear (monophasic).

-

Overheat Margin: Set the pilot reactor temperature 5–10°C above the CST .

-

Agitation: Due to the high density (1.77 g/mL), standard impellers may cavitate or fail to lift the heavy fluorous layer. Use a pitch-blade turbine or anchor impeller to ensure vertical turnover.

Q2: I cannot get the phases to separate cleanly after the reaction. I see a "rag layer" or emulsion.

Diagnosis: Emulsions in fluorous systems are often caused by amphiphilic by-products or vigorous agitation during the cooling phase.

Protocol:

-

Cooling Ramp: Do not crash cool. Ramp temperature down slowly (e.g., 1°C/min) to allow distinct droplets to coalesce as they cross the phase boundary.

-

Coalescers: If a rag layer persists, pass the mixture through a fluorous-coated coalescer or a simple PTFE mesh filter. The fluorous phase will wet the PTFE and pass through, rejecting the organic phase.

-

Density Check: Verify the density of your organic phase. If the organic phase density is >1.1 g/mL (e.g., chlorinated solvents), the density differential (

) might be too low for rapid gravity settling. Dilute the organic phase with a lighter solvent (e.g., hexane, toluene) to increase

Troubleshooting Guide: Thermal & Gas Management

Q3: We are observing pressure spikes during heating. Is the solvent decomposing?

Diagnosis: Unlikely. Perfluoro-2-butyltetrahydrofuran is thermally stable up to >200°C. The pressure spike is likely due to degassing .

-

Mechanism: Fluorinated solvents have exceptionally high gas solubility (up to 50 vol% for some gases). As you heat, dissolved air/gas expands and exits the solution rapidly.

Protocol:

-

Degas Prior to Heating: Apply a vacuum/N₂ purge cycle before sealing the reactor.

-

Headspace Management: Ensure at least 20% headspace in the pilot reactor to accommodate expansion.

Q4: How do I handle hydrogenation reactions in this solvent?

Insight: This is an ideal application. The high H₂ solubility acts as a reservoir, preventing H₂ starvation at the catalyst surface.

Protocol:

-

Mass Transfer: You do not need as aggressive gas-entrainment stirring as in aqueous systems because the solvent itself transports H₂ efficiently.

-

Post-Reaction: Be cautious during depressurization. The solvent will release H₂ like a carbonated beverage. Depressurize slowly over 30–60 minutes to prevent solvent carryover (foaming) into the vent lines.